
Ubiquitination-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ubiquitination-IN-1 is a chemical compound that plays a crucial role in the regulation of protein ubiquitination. Ubiquitination is a post-translational modification process where ubiquitin, a small regulatory protein, is attached to substrate proteins, influencing their stability, activity, and localization. This compound is an inhibitor that targets specific enzymes involved in the ubiquitination process, making it a valuable tool in studying and manipulating protein ubiquitination pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ubiquitination-IN-1 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:
Large-scale reactors: for condensation and substitution reactions.
Advanced purification techniques: such as chromatography and crystallization.
Quality control measures: to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions: Ubiquitination-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
Ubiquitination-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of ubiquitination and deubiquitination.
Biology: Helps in understanding the role of ubiquitination in cellular processes such as protein degradation, signal transduction, and DNA repair.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to dysregulated ubiquitination, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drugs and therapeutic strategies targeting the ubiquitination pathway.
作用機序
Ubiquitination-IN-1 exerts its effects by inhibiting specific enzymes involved in the ubiquitination process. The compound targets:
E1 Ubiquitin-Activating Enzymes: Prevents the activation of ubiquitin, thereby blocking the initial step of the ubiquitination cascade.
E2 Ubiquitin-Conjugating Enzymes: Inhibits the transfer of activated ubiquitin to substrate proteins.
E3 Ubiquitin Ligases: Disrupts the final step of ubiquitin attachment to target proteins.
The inhibition of these enzymes leads to the accumulation of unmodified proteins, affecting various cellular pathways and processes.
類似化合物との比較
Ubiquitination-IN-1 can be compared with other similar compounds, such as:
MG132: A proteasome inhibitor that indirectly affects ubiquitination by preventing the degradation of ubiquitinated proteins.
Bortezomib: Another proteasome inhibitor used in cancer therapy, which also impacts the ubiquitination pathway.
PYR-41: An inhibitor of E1 ubiquitin-activating enzymes, similar to this compound but with different specificity and potency.
Uniqueness of this compound:
Specificity: this compound specifically targets enzymes involved in the ubiquitination process, providing a more direct approach compared to proteasome inhibitors.
Potency: It exhibits high potency in inhibiting ubiquitination, making it a valuable tool for research and therapeutic applications.
特性
IUPAC Name |
N-(5-pyridin-3-ylquinolin-8-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2S/c22-21(23,24)15-5-1-6-16(12-15)30(28,29)27-19-9-8-17(14-4-2-10-25-13-14)18-7-3-11-26-20(18)19/h1-13,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHSEYQQWBBPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C3C(=C(C=C2)C4=CN=CC=C4)C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2471600.png)
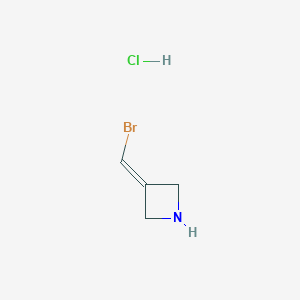
![N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide](/img/structure/B2471602.png)
![1-(4-Benzylpiperazin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2471605.png)
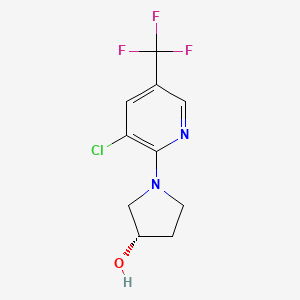
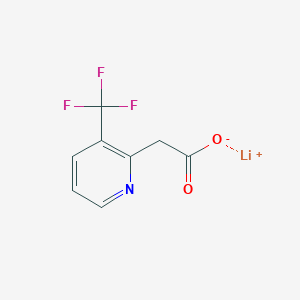
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2471609.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2471611.png)
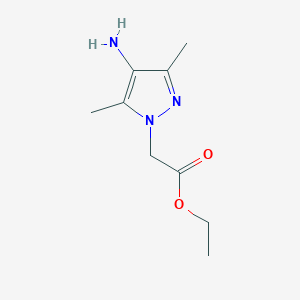
![3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2471617.png)

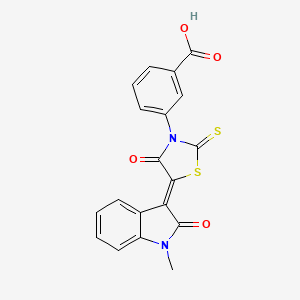
![2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2471621.png)

